2-(4-acetylphenoxy)-1-(4-bromophenyl)ethanone
Overview
Description
2-(4-acetylphenoxy)-1-(4-bromophenyl)ethanone is an organic compound that features both acetyl and bromophenyl functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-1-(4-bromophenyl)ethanone typically involves the following steps:
Starting Materials: 4-bromophenylacetic acid and 4-acetylphenol.
Esterification: The 4-bromophenylacetic acid is first converted to its corresponding ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Etherification: The ester is then reacted with 4-acetylphenol in the presence of a base (e.g., potassium carbonate) to form the desired ether linkage.
Hydrolysis: The ester group is hydrolyzed back to the carboxylic acid, followed by decarboxylation to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 2-(4-carboxyphenoxy)-1-(4-bromophenyl)ethanone.
Reduction: 2-(4-hydroxyphenoxy)-1-(4-bromophenyl)ethanone.
Substitution: 2-(4-acetylphenoxy)-1-(4-azidophenyl)ethanone.
Scientific Research Applications
2-(4-acetylphenoxy)-1-(4-bromophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-1-(4-bromophenyl)ethanone depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-acetylphenoxy)-1-(4-chlorophenyl)ethanone
- 2-(4-acetylphenoxy)-1-(4-fluorophenyl)ethanone
- 2-(4-acetylphenoxy)-1-(4-iodophenyl)ethanone
Uniqueness
2-(4-acetylphenoxy)-1-(4-bromophenyl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in synthetic chemistry for the development of novel compounds with specific biological activities.
Properties
IUPAC Name |
2-(4-acetylphenoxy)-1-(4-bromophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11(18)12-4-8-15(9-5-12)20-10-16(19)13-2-6-14(17)7-3-13/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIYGCFXZSSVGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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